molecular formula C8H13NO2 B2927079 (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 1860033-47-1

(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid

Cat. No.: B2927079
CAS No.: 1860033-47-1
M. Wt: 155.197
InChI Key: XZAVSDIZYROBLG-LURJTMIESA-N
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Description

(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid is a chiral, non-natural amino acid belonging to the class of 4-substituted proline analogs. Its spirocyclic structure at the 4-position imposes significant conformational restrictions, making it a highly valuable scaffold in medicinal chemistry for designing peptide-like therapeutics with enhanced biological activity and stability. This compound serves as a critical synthetic intermediate in the industrial production of Ledipasvir, a potent non-structural protein 5A (NS5A) inhibitor used in combination therapies for treating Hepatitis C virus (HCV) infections . Ledipasvir is a cornerstone antiviral agent effective at picomolar concentrations, and the enantiopure spirocyclic proline derivative is essential for its synthesis . The constrained geometry of this proline analog is pivotal for its function in ledipasvir, which is believed to work by inhibiting the HCV NS5A protein, a multifunctional protein essential for viral RNA replication and virion assembly . Beyond its specific application in antivirals, this building block is a versatile starting material for exploring other pharmacologically active compounds and for studying the impact of rigid proline analogues on peptide and protein conformation . The product is provided for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9-5-8(2-3-8)4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAVSDIZYROBLG-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CC2)CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC2(CC2)C[C@H]1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through the Simmons-Smith reaction or its variations (e.g., diethylzinc and diiodomethane) . Another method involves enzymatic chemical preparation, where lipase is added to a buffer solution, and the precursor compound is dissolved in a solvent. The solutions are mixed, and the pH is adjusted to 6.9-7.1 for the reaction to occur .

Industrial Production Methods: Industrial production methods focus on increasing product yield and decreasing process steps for intermediate and large-scale production. These methods often involve chiral resolution, although the yield of the resolution step can be relatively low .

Chemical Reactions Analysis

Types of Reactions: (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it acts as an intermediate in the synthesis of compounds that inhibit viral replication by targeting viral proteins. The exact pathways and molecular targets depend on the specific application and the final product synthesized from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
  • Structure : Boc-protected derivative of the parent compound.
  • Role : Intermediate in ledipasvir synthesis. The Boc group enhances solubility and protects the amine during coupling reactions .
  • Physical Data : [α]D²⁵ = -23.5 (c 1.00, MeOH); melting point: 94–95°C .
Neopentylglycine (MPI38)
  • Structure : Linear, bulky tert-butyl-substituted glycine.
  • Comparison :
    • Conformational Flexibility : Less rigid than the spiro system.
    • Biological Activity : Shows comparable in vitro protease inhibition but lower in-cellulo efficacy than spiro derivatives .
    • Synthetic Utility : Easier to synthesize but lacks the stereochemical complexity of spirocycles .
β-Cyclopropylalanine (MPI39)
  • Structure : Cyclopropane fused to alanine.
  • Comparison :
    • Conformational Restriction : Moderate rigidity but lacks the bicyclic constraint of the spiro compound.
    • Binding Affinity : Exhibits stronger interactions with viral proteases than neopentylglycine but requires additional P3 modifications for optimal activity .
Dimethylcyclopropylproline
  • Structure : Proline analogue with cyclopropane substituents.
  • Comparison :
    • Replacement in MPI37 : Substitution with the spiro compound reduces MPro binding marginally (10–15% loss in potency) but retains antiviral efficacy due to improved metabolic stability .
Key Findings:
  • Spiro Derivatives : Superior rigidity enhances target engagement and pharmacokinetics but requires complex catalysis (e.g., phase-transfer conditions for enantioselectivity) .
  • Linear Analogues : Simpler synthesis but suffer from off-target interactions due to flexibility .

Case Studies in Drug Development

  • Ledipasvir : The spiro compound’s Boc-protected form is critical for constructing NS5A inhibitors, offering >90% enantiomeric excess in industrial processes .
  • CMX990: Derivatives like (S)-5-((R)-2-hydroxy-4-methylpentanoyl)-5-azaspiro[2.4]heptane-6-carboxylic acid demonstrate covalent binding to SARS-CoV-2 3CL protease, achieving IC₅₀ values <50 nM .

Biological Activity

(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid, identified by its CAS number 1860033-47-1, is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in antiviral therapies. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C₈H₁₃NO₂
  • Molecular Weight : 155.19 g/mol
  • IUPAC Name : this compound
  • Structure :
SMILES CN1CC2(CC2)C[C@H]1C(=O)O\text{SMILES }CN1CC2(CC2)C[C@H]1C(=O)O

Biological Activity

This compound has garnered attention for its role as a precursor in the synthesis of biologically active molecules, particularly as an intermediate in the development of hepatitis C virus (HCV) NS5A inhibitors. The compound has shown promising antiviral activity, contributing to the efficacy of drugs like ledipasvir, which is used in treating HCV infections.

The compound's mechanism involves the inhibition of viral replication through interaction with the NS5A protein, a key component in the life cycle of HCV. This interaction disrupts the viral assembly and replication processes, leading to reduced viral load in infected individuals.

Synthesis and Derivatives

Research indicates that various synthetic pathways exist for producing this compound and its derivatives. A notable method includes the treatment of 4-exocyclic methylene-substituted proline compounds with metal carbenoids via the Simmons-Smith reaction .

Table 1: Synthetic Methods and Yields

Synthesis MethodYield (%)Reference
Simmons-Smith Reaction85%
One-Pot Double Allylic Alkylation90%
Catalytic Enantioselective Preparation78%

Case Studies

  • HCV Treatment : A study highlighted the compound's effectiveness as part of a combination therapy for HCV, demonstrating a significant reduction in viral load among patients treated with ledipasvir .
  • Antiviral Research : In vitro studies have shown that derivatives of this compound exhibit potent activity against various strains of HCV, reinforcing its potential as a lead compound for drug development .
  • Pharmacokinetics : Research into the pharmacokinetic properties revealed that formulations containing this compound maintain stability and bioavailability, essential for therapeutic efficacy .

Q & A

Q. Table 1: Synthetic Methods Comparison

StepReagents/ConditionsYieldReference
Allylic alkylationGlycine imine, Chinchonidine catalyst~49%
Boc protectionBoc₂O, DMAP, THF>95%
HydrolysisHCl, aqueous conditions90-95%

Basic: How is the Boc-protected derivative characterized spectroscopically?

Methodological Answer:
The Boc-protected form (C₁₂H₁₉NO₄, MW 241.28) is analyzed using:

  • ¹H/¹³C NMR : Key signals include δ 1.4 ppm (Boc tert-butyl group) and δ 4.2–5.0 ppm (spirocyclic protons) .
  • HPLC-MS : Retention time and molecular ion peaks ([M+H]⁺ = 242.3) confirm purity .
  • IR Spectroscopy : Stretching at ~1700 cm⁻¹ (C=O of carboxylic acid and Boc group) .

Advanced: How can researchers resolve discrepancies in reported NMR data across studies?

Methodological Answer:
Discrepancies in NMR data (e.g., δ shifts in vs. 9) may arise from solvent effects, pH, or impurities. To resolve:

Standardize Conditions : Use deuterated solvents (e.g., D₂O vs. CDCl₃) and report pH .

2D NMR Techniques : HSQC and HMBC can clarify ambiguous assignments .

Cross-Validate : Compare with synthetic intermediates (e.g., methyl ester derivatives in ).

Q. Table 2: NMR Data Comparison

Proton Positionδ ()δ ()Solvent
Spirocyclic CH4.54.8CDCl₃
Boc tert-butyl1.41.4D₂O

Advanced: What methodological considerations are critical for enantioselective synthesis of the 4-methyleneproline scaffold?

Methodological Answer:
Key factors for enantioselectivity:

  • Catalyst Choice : Chinchonidine-derived catalysts achieve >90% enantiomeric excess (ee) in phase-transfer conditions .
  • Reaction Temperature : Optimal at 0–5°C to minimize racemization.
  • Substrate Purity : Impurities in glycine imine precursors reduce yield and ee .

Application-Focused: What role does this compound play in developing antiviral agents like ledipasvir?

Methodological Answer:
The Boc-protected derivative is a key structural motif in ledipasvir, a hepatitis C virus (HCV) NS5A inhibitor. Its spirocyclic core enhances rigidity, improving binding to viral proteins. Modifications (e.g., fluorination at the cyclopropane ring, ) optimize pharmacokinetics .

Advanced: How do fluorinated analogs influence pharmacokinetic properties?

Methodological Answer:
Fluorination (e.g., 1,1-difluoro substitution, CAS 937732-38-2) enhances metabolic stability and bioavailability:

  • Increased Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability .
  • Resistance to Oxidation : Fluorine atoms block cytochrome P450-mediated degradation .
  • Synthetic Strategy : Use fluorinated cyclopropane precursors (e.g., difluorocyclopropane in ).

Q. Table 3: Fluorinated Analog Properties

DerivativeLogPMetabolic Stability (t½)Reference
1,1-Difluoro2.18.5 hours
Non-fluorinated1.63.2 hours

Advanced: How can researchers address conflicting CAS registry numbers for derivatives?

Methodological Answer:
Conflicting CAS numbers (e.g., 1129634-44-1 vs. 1454843-78-7) arise from stereochemical variations (R vs. S configurations). To verify:

Chiral HPLC : Confirm enantiopurity using columns like Chiralpak IA .

X-ray Crystallography : Resolve absolute configuration ambiguities .

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